2-(4-Ethenylphenyl)ethylsilane, with the chemical formula C13H20O3Si, is an organic silicon compound that features a silane group attached to an ethyl chain which is further connected to a phenyl group with a vinyl substituent. This compound is also known by various synonyms including S 1588 and styryl ethyl trimethoxysilane. It has a molar mass of approximately 252.38 g/mol and exhibits a boiling point of 98°C at 0.1 mmHg, along with a flash point of 97°C. The specific gravity of this compound is reported to be 1.02, indicating it is denser than water. It is sensitive to moisture, reacting slowly upon exposure .
The reactivity of 2-(4-Ethenylphenyl)ethylsilane primarily involves its trimethoxy functional groups, which can hydrolyze in the presence of moisture to form silanol groups. This hydrolysis can lead to the formation of siloxane bonds when the silane is used in polymer formulations or as a coupling agent in composite materials. Additionally, the vinyl group can participate in various addition reactions, making it useful for further functionalization or cross-linking in polymer chemistry .
The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of trimethoxysilane with 2-(4-ethenylphenyl)ethyl bromide or similar precursors under controlled conditions. This process may include:
2-(4-Ethenylphenyl)ethylsilane finds utility in several areas:
Interaction studies involving 2-(4-Ethenylphenyl)ethylsilane often focus on its behavior in composite systems or its interactions with biological membranes. These studies typically examine how the silane affects mechanical properties when incorporated into polymers or how it modifies surface characteristics when applied as a coating. Additionally, research may explore its compatibility with various fillers or reinforcements used in composite materials .
Several compounds share structural similarities with 2-(4-Ethenylphenyl)ethylsilane, including:
Compound Name | Chemical Formula | CAS Number |
---|---|---|
2-(3-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 75822-21-8 |
2-(2-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 52783-38-7 |
Trimethoxysilane derivatives (general category) | Varies | Varies |
2-(4-Ethenylphenyl)ethylsilane is unique due to its specific ethylene substitution on the phenyl ring, which may impart distinct reactivity profiles compared to other derivatives like 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane or 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane. This structural variation can influence its performance in applications such as adhesion and surface modification, making it particularly valuable in specialized formulations where such properties are critical .